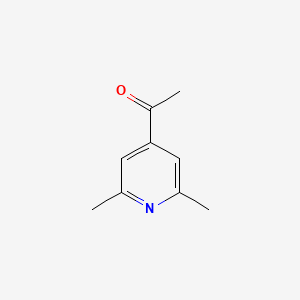

1-(2,6-Dimethylpyridin-4-YL)ethanone

Description

Contextual Significance of Pyridine-Based Ketones in Contemporary Chemical Research

Pyridine-based ketones, such as acetylpyridines, are a class of compounds of significant interest in modern chemical research. The pyridine (B92270) ring is considered a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many biologically active compounds and approved drugs. [Initial search results 2, 3] The incorporation of a ketone functional group provides a reactive handle for a wide array of chemical transformations, allowing for the construction of diverse molecular architectures.

Research has demonstrated the utility of pyridine-based ketones as key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. [Initial search results 9] For example, they can serve as precursors for creating highly substituted pyridine systems, which are challenging to synthesize through direct functionalization of the parent pyridine ring. [Initial search results 9] Furthermore, in the realm of materials science and supramolecular chemistry, pyridine-based ketones are used as building blocks for complex ligands. These ligands can coordinate with metal ions to form well-defined architectures, such as helicates, which have potential applications in catalysis and materials design. nih.govresearchgate.net The synthesis of various pyridine-based α,β-unsaturated ketones has also been explored for developing new anti-inflammatory agents. [Initial search results 10]

Role of the 2,6-Dimethylpyridine (B142122) Moiety in Chemical Functionality

The 2,6-dimethylpyridine fragment, commonly known as 2,6-lutidine, is a critical component of the title compound that imparts specific chemical properties. The two methyl groups positioned adjacent to the nitrogen atom in the pyridine ring create significant steric hindrance. This steric bulk is a defining feature that modulates the molecule's reactivity.

Primarily, the steric hindrance makes 2,6-lutidine a poor nucleophile while retaining its basic character. This combination is highly desirable in organic synthesis, where it is frequently used as a non-nucleophilic base. [Initial search results 20] It can effectively scavenge protons generated in a reaction without competing in nucleophilic addition or substitution side reactions. This property is particularly useful in processes like the silylation of alcohols, where it acts as a catalyst to facilitate the protection of hydroxyl groups. [Initial search results 1, 7] The 2,6-dimethylpyridine moiety can also be used as a probe molecule in surface chemistry to evaluate the acidic properties of catalysts, such as metal oxides. [Initial search results 6]

Overview of Research Trajectories for the Chemical Compound

The primary research trajectory for 1-(2,6-Dimethylpyridin-4-YL)ethanone is its application as a chemical intermediate or building block. aaronchem.com Its structure contains two key reactive sites: the ketone's carbonyl group and the pyridine ring itself. This dual functionality allows it to be a versatile starting material for constructing more elaborate molecules intended for use in pharmaceuticals, agrochemicals, and other areas of fine chemical manufacturing. aaronchem.com

The ketone group can undergo a variety of classic carbonyl reactions, including condensation reactions to form larger, more complex structures. For instance, it can be a component in syntheses leading to heterocyclic systems like pyrazolines. The pyridine ring, decorated with activating methyl groups, can be subjected to further functionalization or used for its metal-coordinating properties. While specific, high-profile syntheses detailing the use of this exact compound are not extensively documented in top-tier journals, its availability from multiple chemical suppliers underscores its role as a readily accessible reagent for synthetic chemists. bldpharm.comarctomsci.com Research involving this compound is therefore typically focused on its incorporation into larger target molecules rather than on the study of the compound itself. Its utility lies in providing a pre-functionalized, sterically defined pyridine core for molecular construction.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,6-dimethylpyridin-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-4-9(8(3)11)5-7(2)10-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLQWILGTHKHWNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10530146 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72693-15-3 | |

| Record name | 1-(2,6-Dimethylpyridin-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10530146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,6-dimethylpyridin-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations and Reactivity Studies of 1 2,6 Dimethylpyridin 4 Yl Ethanone

Reactivity of the Ethanone (B97240) Functional Group

The ethanone group, an acetyl moiety, is a classic carbonyl functional group and as such, serves as the primary site for a range of nucleophilic addition and condensation reactions. Its reactivity is comparable to other aryl ketones, though influenced by the electronic nature of the dimethylpyridine ring.

Nucleophilic Addition Reactions

The carbonyl carbon of the ethanone group is electrophilic and susceptible to attack by nucleophiles. This reactivity is foundational to many synthetic transformations. For instance, in reactions analogous to those of 4-acetylpyridine (B144475), the ketone can undergo addition of organometallic reagents or hydrides.

A notable example of nucleophilic addition is the formation of oximes through reaction with hydroxylamine (B1172632). orgsyn.org In a typical procedure involving 4-acetylpyridine, the compound is treated with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide (B78521), leading to the formation of the corresponding oxime as a mixture of E and Z isomers. orgsyn.org This reaction proceeds via the initial attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon, followed by dehydration.

The Willgerodt-Kindler reaction also commences with a nucleophilic attack on the carbonyl carbon. wikipedia.orgorganic-chemistry.org In this multistep process, an aryl alkyl ketone is converted to a terminal amide or thioamide. The reaction typically involves heating the ketone with sulfur and an amine, such as morpholine (B109124). wikipedia.orgorganic-chemistry.org The initial step is the formation of an enamine, which involves the nucleophilic attack of the amine on the ketone. wikipedia.org

Table 1: Examples of Nucleophilic Addition Reactions on Analogous Acetylpyridines

| Reactant | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 4-Acetylpyridine | Hydroxylamine hydrochloride, NaOH | 4-Acetylpyridine oxime | orgsyn.org |

| Acetophenone | Sulfur, Morpholine (Kindler modification) | Phenylthioacetamide | wikipedia.orgorganic-chemistry.org |

Reduction Pathways

The ethanone group can be readily reduced to an alcohol or completely to an ethyl group. The choice of reducing agent and reaction conditions determines the final product. Catalytic hydrogenation is a common method for this transformation. Studies on the isomeric acetylpyridines show that the acetyl group can be selectively reduced to a 1-hydroxyethyl group. acs.org

For example, the catalytic reduction of 4-acetylpyridine using platinum oxide (PtO2) as a catalyst yields 1-(pyridin-4-yl)ethanol. acs.org However, such reductions can sometimes lead to byproducts. In the case of 4-acetylpyridine reduction with PtO2, the formation of a pinacol, 2,3-di(4-pyridyl)butane-2,3-diol, has been observed as a significant byproduct resulting from the coupling of two ketyl radicals. acs.org Other catalysts like palladium on carbon or Raney nickel are also effective for the reduction of the acetyl group to the corresponding carbinol. acs.org Asymmetric cathodic reduction has also been explored as a method to produce chiral alcohols from acetylpyridines. acs.org

Table 2: Catalytic Hydrogenation of 4-Acetylpyridine

| Catalyst | Primary Product | Major Byproduct | Reference |

|---|---|---|---|

| Platinum Oxide (PtO2) | 1-(Pyridin-4-yl)ethanol | 2,3-Di(4-pyridyl)butane-2,3-diol | acs.org |

| Palladium on Carbon | 1-(Pyridin-4-yl)ethanol | - | acs.org |

| Raney Nickel | 1-(Pyridin-4-yl)ethanol | - | acs.org |

Condensation Reactions

The α-protons of the ethanone's methyl group are acidic and can be removed by a base to form an enolate. This enolate is a key intermediate in various condensation reactions, which are fundamental for carbon-carbon bond formation.

The Claisen-Schmidt condensation, a type of base-catalyzed aldol (B89426) condensation, is a prominent reaction for acetylpyridines. researchgate.net In this reaction, 4-acetylpyridine can react with various aromatic aldehydes in the presence of a base like potassium or sodium hydroxide to form α,β-unsaturated ketones, commonly known as chalcones. researchgate.netrsc.orgrsc.org The reaction conditions, such as temperature, can influence whether the aldol addition product or the fully condensed enone is isolated. labflow.com

Another important transformation is the Knoevenagel condensation, where an active methylene (B1212753) compound reacts with a ketone or aldehyde. wikipedia.org While 1-(2,6-dimethylpyridin-4-yl)ethanone itself would be the ketone component, its enolate can also act as the nucleophile in reactions with other carbonyls. The Doebner modification of the Knoevenagel condensation notably uses pyridine (B92270) as a catalyst and solvent, often leading to decarboxylation when a reactant like malonic acid is used. wikipedia.orgorganic-chemistry.org

Table 3: Condensation Reactions Involving Acetylpyridines

| Reaction Type | Reactants | Catalyst/Solvent | Product Type | Reference |

|---|---|---|---|---|

| Claisen-Schmidt | 4-Acetylpyridine, Aromatic Aldehyde | KOH or NaOH | Chalcone (α,β-unsaturated ketone) | researchgate.net |

| Knoevenagel (Doebner Mod.) | Acrolein, Malonic Acid | Pyridine | Conjugated Carboxylic Acid | wikipedia.orgorganic-chemistry.org |

| Aldol Condensation | 2-Acetylpyridine, Benzaldehydes | Base | Cyclohexanol derivatives or Diketones | rsc.orgrsc.org |

Transformations Involving the 2,6-Dimethylpyridine (B142122) Ring

The 2,6-dimethylpyridine moiety, often referred to as a 2,6-lutidine ring system, exhibits distinct reactivity primarily influenced by the steric hindrance from the two methyl groups flanking the nitrogen atom.

Nitrogen-Atom Mediated Reactions

The methyl groups at the C2 and C6 positions sterically hinder the nitrogen atom, making it a weak nucleophile but maintaining its basic character (pKa of 2,6-lutidine's conjugate acid is ~6.7). wikipedia.orgchemicalbook.com This property makes it a widely used non-nucleophilic base in organic synthesis. wikipedia.org The nitrogen atom can be readily protonated by acids to form the corresponding lutidinium salt. wikipedia.org

Despite the steric hindrance, the nitrogen atom can undergo oxidation. Reaction with oxidizing agents like peroxy acids leads to the formation of this compound N-oxide. The corresponding N-oxide of 2,6-lutidine is a known compound used as a ligand in coordination chemistry and as a plant growth regulator. medchemexpress.comnist.govfishersci.com This N-oxidation can alter the reactivity of the ring, making it more susceptible to certain nucleophilic substitution reactions.

Table 4: Reactivity at the Nitrogen Atom of the 2,6-Lutidine Ring System

| Reaction | Reagent | Product | Key Feature | Reference |

|---|---|---|---|---|

| Protonation | Acid (e.g., HCl) | Lutidinium salt | Acts as a sterically hindered base | wikipedia.org |

| N-Oxidation | Peroxy acid (e.g., m-CPBA) | N-Oxide derivative | Formation of 2,6-Lutidine N-oxide | medchemexpress.comnist.gov |

Ring-Opening and C-N Cleavage Processes

The pyridine ring is an aromatic system and is generally very stable, requiring significant energy input for ring-opening or cleavage of the carbon-nitrogen bonds. Microbiological degradation of 2,6-lutidine is notably slow, underscoring its inherent stability compared to less substituted pyridines. wikipedia.org

While direct ring-opening of this compound is not commonly reported, transformations involving the saturation or cleavage of the pyridine ring under specific conditions can be considered. Catalytic hydrogenation, primarily aimed at reducing the ethanone group, can, under more forcing conditions (higher pressure, more active catalysts), lead to the reduction of the pyridine ring itself to the corresponding piperidine (B6355638) derivative. acs.orgresearchgate.net

Specific chemical methods for C-N bond cleavage in pyridine rings have been developed, although they are not general for all pyridine derivatives. These reactions often require specific substrates and reagents, such as the reaction of certain pyridines with allenoates catalyzed by DABCO, or reactions involving transition metal complexes. nih.govrsc.orgrsc.org Such transformations highlight that while the 2,6-dimethylpyridine ring is robust, its cleavage is chemically feasible, representing an area for potential synthetic exploration.

C-C Coupling and Rearrangement Mechanisms

The reactivity of pyridyl ketones such as this compound is influenced by the electron-withdrawing nature of the pyridine ring and the presence of the acetyl group. These features allow the compound to participate in various C-C bond-forming reactions and molecular rearrangements.

One notable rearrangement applicable to pyridine derivatives is the Boekelheide reaction , which involves the rearrangement of α-picoline-N-oxides to hydroxymethylpyridines. wikipedia.org While this reaction specifically targets N-oxides of pyridines with an alkyl group at the α-position, its principles can be extended to understand the reactivity of related pyridine derivatives. The reaction typically proceeds via acylation of the N-oxide, followed by a [3.3]-sigmatropic rearrangement. wikipedia.org

Although direct C-C coupling studies on this compound are not extensively documented, the broader class of pyridyl ketones is known to undergo such reactions. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are widely used to form C-C bonds with pyridine rings. mdpi.com These reactions typically involve the coupling of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst. Given the presence of the pyridine moiety, this compound could potentially be functionalized to participate in similar coupling reactions, enabling the introduction of new carbon substituents.

The acetyl group itself can participate in various C-C bond-forming reactions. For example, aldol condensations and related reactions can occur at the α-carbon of the acetyl group, leading to the formation of larger, more complex molecules. The acidity of the α-protons is influenced by the electron-withdrawing pyridine ring, which can affect the reactivity in such transformations.

Rearrangements involving the acetyl group are also plausible. For example, under specific conditions, ketones can undergo rearrangements like the Baeyer-Villiger oxidation, which converts a ketone to an ester using a peracid. libretexts.org Another relevant transformation is the Willgerodt-Kindler reaction, which involves the conversion of an aryl alkyl ketone to a terminal amide.

| Reaction Type | General Reactants | General Products | Potential Relevance to this compound |

| Boekelheide Rearrangement | α-Picoline-N-oxide, Acylating agent | Hydroxymethylpyridine | Applicable to the N-oxide derivative for functionalization of the methyl groups. wikipedia.orgresearchgate.net |

| Suzuki Coupling | Halogenated pyridine, Aryl/alkyl boronic acid, Palladium catalyst | Aryl/alkyl-substituted pyridine | A potential method for C-C bond formation at the pyridine ring. mdpi.com |

| Aldol Condensation | Ketone with α-hydrogens, Aldehyde or ketone | β-Hydroxy ketone or α,β-Unsaturated ketone | The acetyl group's α-protons can participate in C-C bond formation. |

| Baeyer-Villiger Oxidation | Ketone, Peracid | Ester | The acetyl group could be converted to an ester. libretexts.org |

Exploration of Advanced Reaction Mechanisms

Beyond classical ionic reaction pathways, the reactivity of this compound can be explored through advanced mechanistic paradigms, including radical reactions and processes initiated by electron-donor-acceptor (EDA) complexes.

Radical Reaction Pathways

Radical reactions offer a powerful tool for the functionalization of heterocyclic compounds. In the context of this compound, radical pathways can be initiated through various methods, including photochemically or through the use of radical initiators.

The pyridine ring can be susceptible to radical addition reactions. For instance, the generation of a radical species in the presence of this compound could lead to the addition of the radical to the electron-deficient pyridine ring. The position of addition would be influenced by the directing effects of the existing substituents.

Furthermore, the acetyl group can also be involved in radical processes. For example, under photochemical conditions, ketones can undergo Norrish Type I or Type II reactions. A Norrish Type I cleavage would involve the homolytic cleavage of the bond between the carbonyl carbon and the methyl group or the pyridyl group, generating an acyl radical and a methyl or pyridyl radical. A Norrish Type II reaction, if a suitable γ-hydrogen is available (which is not the case in the acetyl group itself but could be in a modified derivative), would involve intramolecular hydrogen abstraction.

Studies on acetylpyridines have shown that they can participate in photoinduced electron transfer (PET) processes, which lead to the formation of radical ions. nih.gov These radical ions can then engage in subsequent reactions. For example, the reaction of acetylpyridines with electron-rich silyl (B83357) ketene (B1206846) acetals under photochemical conditions can proceed via a single electron transfer (SET) mechanism to form β-hydroxyesters. nih.gov This highlights the potential for the carbonyl group of this compound to act as an electron acceptor in radical-mediated C-C bond formation.

| Radical Reaction Type | Initiation Method | Potential Intermediate | Potential Product |

| Radical Addition to Pyridine | Radical initiator (e.g., AIBN), heat or light | Pyridyl radical adduct | Substituted dihydropyridine (B1217469) |

| Norrish Type I Cleavage | UV irradiation | Acyl radical and pyridyl radical | Decarbonylation products, coupling products |

| Photoinduced Electron Transfer | UV/Visible light, electron donor | Pyridyl ketone radical anion | Products of subsequent C-C bond formation nih.gov |

Electron-Donor-Acceptor (EDA) Complex Initiated Processes

The formation of an electron-donor-acceptor (EDA) complex is a phenomenon where an electron-rich molecule (donor) and an electron-poor molecule (acceptor) associate to form a new molecular entity. wikipedia.org This complex can often absorb light at longer wavelengths than the individual components, and upon photoexcitation, can initiate chemical reactions through single electron transfer (SET).

Given the electron-withdrawing nature of the pyridine ring and the carbonyl group, this compound can act as an electron acceptor in the formation of an EDA complex. A suitable electron donor could be an amine, an alkene, or an aromatic compound.

The formation of an EDA complex between this compound and a donor molecule, followed by photoirradiation, would lead to the generation of a radical anion of the ketone and a radical cation of the donor. These radical ions can then undergo a variety of reactions, such as C-C bond formation or fragmentation.

Research has shown that pyridinium (B92312) salts can act as effective electron acceptors in EDA complexes. rsc.orgresearchgate.net While this compound is not a salt, its electron-deficient nature makes it a plausible candidate for participating in similar processes. The photoexcitation of an EDA complex involving this ketone could provide a mild and efficient method for generating radical intermediates and initiating complex chemical transformations without the need for a traditional photocatalyst. wikipedia.org

For example, the interaction of this compound with an electron-rich alkene could form an EDA complex. Upon irradiation, an electron transfer could occur, leading to the formation of the pyridyl ketone radical anion and the alkene radical cation. These intermediates could then couple to form a new C-C bond.

| EDA Complex Component | Role | Example | Resulting Intermediate upon Photoexcitation |

| This compound | Electron Acceptor | - | Radical Anion |

| Electron-Rich Alkene | Electron Donor | Tetramethylethylene | Radical Cation |

| Tertiary Amine | Electron Donor | Triethylamine | Radical Cation |

| Electron-Rich Arene | Electron Donor | 1,3,5-Trimethoxybenzene | Radical Cation |

This approach represents a modern and sustainable strategy in synthetic chemistry, and further investigation into the EDA complex-forming ability of this compound could unlock novel reaction pathways.

Advanced Spectroscopic and Structural Characterization of 1 2,6 Dimethylpyridin 4 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the definitive identification and structural confirmation of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, a comprehensive picture of the atomic connectivity and chemical environment within 1-(2,6-dimethylpyridin-4-yl)ethanone can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound provides critical information about the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the methyl and acetyl groups.

The protons of the two methyl groups attached to the pyridine ring at positions 2 and 6 are chemically equivalent and therefore exhibit a single resonance. This signal typically appears as a sharp singlet in the upfield region of the spectrum. The protons of the acetyl group's methyl moiety also produce a singlet, but its chemical shift is influenced by the adjacent carbonyl group, causing it to appear at a different frequency than the ring methyl protons. The protons on the pyridine ring itself, located at positions 3 and 5, are also equivalent and give rise to a singlet in the aromatic region of the spectrum.

A representative, though predicted, ¹H NMR data set in an aqueous solution highlights these features. np-mrd.org The specific chemical shifts can vary slightly depending on the solvent used for analysis. sigmaaldrich.com

Table 1: ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Pyridine-CH (H-3, H-5) | Varies | Singlet |

| Pyridine-CH₃ (at C-2, C-6) | Varies | Singlet |

| Acetyl-CH₃ | Varies | Singlet |

Note: Specific ppm values are dependent on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Complementing the proton data, ¹³C NMR spectroscopy details the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, revealing the electronic environment of the carbon skeleton.

The spectrum will show resonances for the carbonyl carbon of the acetyl group, which is characteristically found in the downfield region (typically >190 ppm). The quaternary carbons of the pyridine ring (C-2, C-4, and C-6) will also have distinct chemical shifts, as will the methine carbons (C-3 and C-5). The carbon atoms of the two equivalent methyl groups attached to the ring and the methyl carbon of the acetyl group will appear in the upfield region of the spectrum. The exact chemical shifts are sensitive to the solvent environment. sigmaaldrich.comresearchgate.net

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | >190 |

| Pyridine C-4 | Varies |

| Pyridine C-2, C-6 | Varies |

| Pyridine C-3, C-5 | Varies |

| Pyridine-CH₃ (at C-2, C-6) | Varies |

| Acetyl-CH₃ | Varies |

Note: Specific ppm values are dependent on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are invaluable. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly powerful.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

These advanced techniques help to overcome the limitations of one-dimensional NMR, especially in complex molecules, by providing a more detailed and unambiguous structural elucidation. nih.govemory.edu

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound displays absorption bands that are characteristic of its constituent functional groups. chemicalbook.com A strong absorption band is expected in the region of 1680-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ketone.

The spectrum will also feature bands corresponding to the C-H stretching of the methyl groups and the aromatic C-H bonds. Vibrations associated with the pyridine ring, including C=C and C=N stretching, typically appear in the 1400-1600 cm⁻¹ region. C-H bending vibrations for the methyl groups and the pyridine ring will be observed at lower frequencies. The specific positions of these bands can provide further insight into the molecular structure. researchgate.net

Table 3: Key FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O (Ketone) | Stretching | 1680 - 1700 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

| C=C, C=N (Pyridine Ring) | Stretching | 1400 - 1600 |

| C-H (Methyl) | Bending | 1375 - 1450 |

| C-H (Aromatic) | Bending | 690 - 900 |

Note: These are general ranges and can be influenced by the molecular environment.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. aps.org For this compound, the symmetric vibrations and those of non-polar bonds often give rise to strong Raman signals.

The C=O stretching vibration will also be visible in the Raman spectrum. The breathing modes of the pyridine ring are often prominent in Raman spectra. The C-C and C-H vibrations of the methyl and acetyl groups will also be active. Comparing the FT-IR and Raman spectra can help in the assignment of vibrational modes, as some modes may be strong in one technique and weak or absent in the other, providing a more complete vibrational analysis. researchgate.netaps.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and structural features of a compound by analyzing its mass-to-charge ratio (m/z) and its fragmentation patterns upon ionization. For this compound (C9H11NO), the molecular weight is 149.19 g/mol . matrixscientific.com

In a typical electron ionization (EI) mass spectrum, a high-energy electron beam bombards the molecule, ejecting an electron to form a molecular ion (M•+), which is often unstable. libretexts.org This energetic molecular ion can then undergo fragmentation, breaking into smaller, charged fragments and neutral radicals. chemguide.co.uk The fragmentation pattern is characteristic of the molecule's structure.

For this compound, the molecular ion peak would be observed at an m/z of 149. The primary fragmentation pathways are predictable based on the principles of mass spectrometry for ketones. A common fragmentation is the alpha-cleavage, where the bond adjacent to the carbonyl group breaks.

Two main alpha-cleavage events are expected:

Loss of a methyl radical (•CH3): Cleavage of the bond between the carbonyl carbon and the methyl group results in the formation of a stable acylium ion. This would produce a prominent peak at m/z 134.

Loss of an acetyl radical (•COCH3): Cleavage of the bond between the carbonyl carbon and the pyridine ring would lead to the formation of a 2,6-dimethylpyridinyl cation, though the formation of the acylium ion is typically more favored.

Another significant fragmentation process for ketones involves the loss of a neutral carbon monoxide (CO) molecule. mdpi.com

The table below summarizes the expected key ions in the mass spectrum of this compound.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Ion Structure | Description |

|---|---|---|

| 149 | [C9H11NO]•+ | Molecular Ion (Parent Ion) |

| 134 | [M - CH3]+ | Loss of a methyl radical (•CH3) via alpha-cleavage, forming an acylium ion. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state.

The UV-Vis spectrum of this compound is expected to be characterized by absorptions arising from its two main chromophoric systems: the 2,6-dimethylpyridine (B142122) ring and the acetyl group. The electronic transitions are typically categorized as π → π* and n → π*.

π → π Transitions:* These are high-energy transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic systems and conjugated systems, resulting in strong absorption bands, typically in the shorter wavelength UV region (around 200-300 nm). For this compound, these transitions are associated with the pyridine ring.

n → π Transitions:* These are lower-energy transitions that involve promoting a non-bonding electron (n), such as one from the lone pair on the oxygen of the carbonyl group or the nitrogen of the pyridine ring, to a π* antibonding orbital. researchgate.net These transitions are typically weaker in intensity and occur at longer wavelengths compared to π → π* transitions. researchgate.net

Based on related pyridine derivatives, the UV-Vis spectrum of this compound in a solvent like ethanol (B145695) or acetonitrile (B52724) would likely exhibit strong absorption bands below 300 nm. nih.govresearchgate.net The presence of the acetyl group conjugated with the pyridine ring can influence the position and intensity of these bands.

Table 2: Predicted UV-Vis Absorption Bands for this compound

| Transition Type | Chromophore | Expected Wavelength (λmax) Range | Characteristics |

|---|---|---|---|

| π → π* | 2,6-Dimethylpyridine Ring | ~220-280 nm | Strong absorption |

| n → π* | Carbonyl Group (C=O) | ~280-320 nm | Weak absorption, may be observed as a shoulder |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.org By analyzing the diffraction pattern of X-rays passed through a single crystal, one can deduce bond lengths, bond angles, and intermolecular interactions, providing a definitive solid-state structure.

While a specific crystal structure for this compound is not available in the reviewed literature, the expected structural features can be inferred. The molecule consists of a planar 2,6-dimethylpyridine ring attached to an acetyl group. The key structural parameters that would be determined from an X-ray analysis include:

Molecular Geometry: Confirmation of the planarity of the pyridine ring and the determination of the torsion angle between the plane of the pyridine ring and the plane of the acetyl group.

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C=O) and angles within the molecule.

Crystal Packing and Intermolecular Interactions: In the solid state, molecules would arrange themselves in a repeating lattice. The packing would likely be influenced by weak intermolecular forces. For instance, weak C—H⋯O hydrogen bonds could form between the hydrogen atoms of the pyridine ring or methyl groups and the oxygen atom of the carbonyl group of an adjacent molecule, linking the molecules into sheets or other supramolecular architectures. nih.gov

A complete crystallographic study would provide the data summarized in the table below. The data for a related compound, 1-[6-(6-acetylpyridin-2-yl)pyridin-2-yl]ethanone, crystallizes in the monoclinic system, which is a common crystal system for such organic molecules. nih.gov

Table 3: Representative Crystallographic Data Obtainable for this compound

| Parameter | Description |

|---|---|

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell, the smallest repeating unit of the lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dc) | The theoretical density of the crystal. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles formed by three connected atoms. |

Computational Chemistry and Theoretical Modeling of 1 2,6 Dimethylpyridin 4 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems based on the electron density. mdpi.com It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of organic molecules. researchgate.netniscpr.res.in

For 1-(2,6-dimethylpyridin-4-yl)ethanone, DFT calculations would typically begin with geometry optimization. This process finds the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. A popular and effective functional for this purpose is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), often paired with a basis set such as 6-31G(d,p) or larger, like cc-pVDZ, to provide a good description of the molecule's geometry and electronic properties. researchgate.netniscpr.res.innanobioletters.com The optimized structure provides key information, including bond lengths, bond angles, and dihedral angles. While specific data for the title compound is not available, studies on related ethanone (B97240) derivatives show that DFT accurately reproduces experimentally determined structures. nanobioletters.com

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgschrodinger.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. irjweb.comresearchgate.net

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The difference in energy between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.orgschrodinger.com A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates a molecule is more reactive. For aromatic compounds containing heteroatoms, the HOMO is often distributed over the π-system, while the LUMO is also typically a π* orbital. In this compound, the HOMO would likely be located on the pyridine (B92270) ring, and the LUMO would have significant contributions from the acetyl group.

From the HOMO and LUMO energy values, various global reactivity descriptors can be calculated, as shown in the table below. These descriptors quantify aspects of a molecule's reactivity.

Table 1: Global Reactivity Descriptors from HOMO-LUMO Energies (Note: The values below are illustrative, based on general principles, as specific calculated data for this compound is not available in the cited literature. A representative HOMO-LUMO gap for a related naphthalene (B1677914) ethanone derivative was found to be 3.765 eV nih.gov.)

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of electrophilic power. |

Molecular Interactions and Surface Analysis

Understanding the surface characteristics of a molecule is key to predicting how it will interact with other molecules. Techniques like MEP mapping and Hirshfeld surface analysis provide visual and quantitative insights into these interactions.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would show regions of negative potential (typically colored red or yellow) and positive potential (colored blue).

Negative Regions: These correspond to areas of high electron density and are susceptible to electrophilic attack. The most negative potential would be concentrated around the oxygen atom of the carbonyl group and the nitrogen atom of the pyridine ring, due to their lone pairs of electrons.

Positive Regions: These are electron-deficient areas, prone to nucleophilic attack. The hydrogen atoms of the methyl groups and the pyridine ring would exhibit positive potential.

MEP maps are crucial for understanding non-covalent interactions, such as hydrogen bonding, and for predicting how a molecule might dock into the active site of a receptor. researchgate.net

Hirshfeld surface analysis is a computational method used to partition crystal space and visualize intermolecular interactions. nih.govnih.gov It generates a surface around a molecule in a crystal, where the surface is defined by the points where the contribution of the molecule's electron density is equal to the contribution from all other molecules in the crystal.

Table 2: Illustrative Breakdown of Intermolecular Contacts from Hirshfeld Surface Analysis (Note: This table presents a typical distribution of contacts for similar organic molecules containing pyridine and ketone functionalities, as specific data for the title compound is unavailable. Data is based on analyses of related structures. nih.govnih.govnih.govdnu.dp.ua)

| Contact Type | Percentage Contribution (%) | Description |

| H···H | ~35 - 45% | Represents the most abundant contacts, typical for hydrogen-rich organic molecules. |

| O···H / H···O | ~15 - 35% | Indicates the presence of hydrogen bonds (C-H···O) and other close contacts. |

| C···H / H···C | ~10 - 20% | van der Waals interactions and weak hydrogen bonds. |

| N···H / H···N | ~5 - 15% | Indicates potential weak hydrogen bonding involving the pyridine nitrogen. |

| C···C | < 5% | Can indicate π-π stacking interactions between aromatic rings. |

| Other | < 5% | Includes C···O, C···N, O···N, etc. |

This analysis provides a detailed picture of how molecules pack together in the solid state, governed by a network of weak intermolecular forces.

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are extensively used to predict and help interpret various types of spectroscopic data. DFT calculations can predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. niscpr.res.innanobioletters.com

By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. These calculated frequencies are often systematically scaled to correct for anharmonicity and limitations in the theoretical model, allowing for a direct comparison with experimental FT-IR and Raman spectra. This comparison is invaluable for assigning specific vibrational modes to the observed spectral peaks.

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. The calculated shifts, when compared to experimental data, can confirm the molecular structure and help assign resonances, especially for complex molecules. For this compound, such calculations would predict the chemical shifts for the two distinct methyl groups, the protons on the pyridine ring, and the various carbon atoms in the molecule.

Computational Simulation of NMR Chemical Shifts

The theoretical prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for the structural elucidation of organic compounds. For this compound, computational methods, particularly those employing the Gauge-Independent Atomic Orbital (GIAO) approach, are utilized to calculate the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed after optimizing the molecular geometry using a selected DFT functional and basis set.

The accuracy of the predicted chemical shifts is highly dependent on the level of theory employed, including the choice of the functional (e.g., B3LYP, PBE0) and the basis set (e.g., 6-311+G(d,p)). The calculated isotropic shielding constants are then converted into chemical shifts by referencing them against a standard, commonly tetramethylsilane (B1202638) (TMS).

A comparative analysis of theoretical and experimental NMR data is essential for validating the computational model. While specific studies providing a complete dataset for this compound are not widely available, the general principles of such an analysis would involve the following:

¹H NMR: The calculated proton chemical shifts would be expected to distinguish between the aromatic protons on the pyridine ring and the aliphatic protons of the methyl and acetyl groups. The electronic environment of each proton, influenced by the electron-withdrawing acetyl group and the electron-donating methyl groups, would be reflected in the calculated values.

¹³C NMR: Theoretical calculations would predict the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to have the largest chemical shift (downfield), a characteristic feature readily predictable by DFT calculations. The chemical shifts of the pyridine ring carbons would be influenced by the substitution pattern, and these calculated values are instrumental in confirming assignments in the experimental spectrum.

Interactive Data Table: Hypothetical Comparison of Experimental and Calculated NMR Chemical Shifts (δ/ppm)

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C(carbonyl) | Data not available | Data not available | Data not available |

| C(pyridine ring) | Data not available | Data not available | Data not available |

| C(methyl on ring) | Data not available | Data not available | Data not available |

| C(acetyl methyl) | Data not available | Data not available | Data not available |

| H(pyridine ring) | Data not available | Data not available | Data not available |

| H(methyl on ring) | Data not available | Data not available | Data not available |

Note: The table above is a template illustrating how data would be presented. Specific experimental and calculated values for this compound are not available in the searched literature.

Prediction of Vibrational Frequencies

Theoretical calculations of vibrational frequencies are fundamental for the interpretation of infrared (IR) and Raman spectra. By employing DFT methods, a frequency analysis can be performed on the optimized geometry of this compound. This analysis yields the normal modes of vibration and their corresponding frequencies.

The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and other factors. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data.

The predicted vibrational spectrum provides a detailed assignment of the observed absorption bands. Key vibrational modes for this compound that can be analyzed include:

C=O Stretching: The carbonyl stretching vibration of the acetyl group is a strong and characteristic band in the IR spectrum, typically appearing in the range of 1680-1710 cm⁻¹. Theoretical calculations can precisely predict the frequency of this mode.

Pyridine Ring Vibrations: The stretching and bending vibrations of the pyridine ring give rise to a series of bands in the mid-IR region. Computational analysis helps to assign these complex vibrations.

C-H Vibrations: The stretching and bending modes of the aromatic and aliphatic C-H bonds can also be calculated and assigned.

Interactive Data Table: Hypothetical Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Assignment |

|---|---|---|---|---|

| ν(C=O) | Data not available | Data not available | Data not available | Carbonyl stretch |

| ν(C=C/C=N) | Data not available | Data not available | Data not available | Pyridine ring stretch |

Note: The table above is a template illustrating how data would be presented. Specific experimental and calculated values for this compound are not available in the searched literature.

The synthesis of computational and experimental data provides a robust framework for the structural and electronic characterization of this compound. While detailed computational studies specifically targeting this molecule are not prevalent in the reviewed literature, the established methodologies in computational chemistry offer a clear path for such investigations.

Research on Derivatives and Analogues of 1 2,6 Dimethylpyridin 4 Yl Ethanone

Synthesis and Characterization of Substituted Pyridine (B92270) Derivatives

The synthesis of substituted pyridine derivatives often begins with readily available precursors like 2,6-lutidine. wikipedia.org One common strategy involves the condensation of ethyl acetoacetate (B1235776), formaldehyde, and an ammonia (B1221849) source to produce a bis(carboxy ester) of a 2,6-dimethyl-1,4-dihydropyridine. wikipedia.org Subsequent hydrolysis and decarboxylation yield the desired 2,6-lutidine. wikipedia.org Industrially, 2,6-lutidine is produced through the reaction of formaldehyde, acetone, and ammonia. wikipedia.org

Further functionalization of the pyridine ring can be achieved through various reactions. For instance, the addition of Grignard reagents to pyridine N-oxides in THF, followed by treatment with acetic anhydride (B1165640), yields 2-substituted pyridines. organic-chemistry.org If DMF is used in the second step instead of acetic anhydride, 2-substituted pyridine N-oxides are obtained, which can be further reacted to create 2,6-disubstituted pyridines. organic-chemistry.org

Another approach involves the reaction of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile with arylidene malononitrile (B47326) to afford isoquinoline (B145761) derivatives. nih.gov Chlorination of the starting pyridone with phosphoryl chloride, followed by reaction with ammonium (B1175870) acetate (B1210297), yields 6-amino-4-methyl-2-phenyl-5-pyridinecarbonitrile. nih.gov This amino derivative serves as a versatile intermediate for the synthesis of various substituted pyridines and fused pyrimidines. nih.govnih.gov For example, reaction with phenyl isothiocyanate, benzenesulphonyl chloride, or acetic anhydride leads to a series of 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles. nih.gov

The characterization of these newly synthesized compounds relies on a combination of spectroscopic techniques. Infrared (IR) spectroscopy is used to identify key functional groups, such as the strong absorption bands of an amino group (NH2) and a nitrile group (C≡N). nih.gov 1H-NMR spectroscopy provides information on the chemical environment of protons, revealing characteristic signals for methyl groups, amino protons, and pyridine ring protons. nih.gov Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compounds, confirming their elemental composition. nih.gov

Table 1: Synthesis of Substituted Pyridine Derivatives

| Starting Material | Reagents | Product | Citation |

| 2,6-Lutidine | 1. Oxidation 2. Reaction with Grignard reagent | 2-Substituted-6-methylpyridine | organic-chemistry.org |

| 4-Methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridine-carbonitrile | 1. POCl₃ 2. NH₄OAc | 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Phenyl isothiocyanate | 6-(Phenylthiocarbamoyl)amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov |

| 6-Amino-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic anhydride | 6-Acetamido-4-methyl-2-phenyl-5-pyridinecarbonitrile | nih.gov |

Exploration of Dihydropyridine (B1217469) Analogues and Their Chemical Properties

Dihydropyridine analogues, particularly 1,4-dihydropyridines (1,4-DHPs), are a significant class of compounds often synthesized via the Hantzsch reaction. acs.orgwikipedia.org This multicomponent reaction typically involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source such as ammonia or ammonium acetate. wikipedia.orgthermofisher.com The initial product is a 1,4-dihydropyridine (B1200194), which can subsequently be oxidized to the corresponding pyridine, driven by the energetically favorable process of aromatization. wikipedia.org

The classical Hantzsch synthesis, first reported in 1882, has been modified and optimized over the years to improve yields and broaden its scope. wikipedia.orgnih.gov For instance, microwave irradiation has been successfully employed to accelerate the synthesis of 1,4-DHPs, both in solution and under solvent-free conditions. nih.gov The use of catalysts like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has also been shown to significantly enhance reaction yields. wikipedia.org

The chemical properties of 1,4-dihydropyridines are characterized by their potential for oxidation to pyridines. wikipedia.org This transformation is not only a key synthetic step but also has biological relevance, as the in vivo metabolism of some 1,4-DHP drugs involves oxidation catalyzed by cytochrome P-450. nih.gov A variety of oxidizing agents, including nitric acid, manganese dioxide, and potassium permanganate, can be used to achieve this aromatization in the laboratory. thermofisher.com

The structure of the starting materials directly influences the properties of the resulting dihydropyridine. For example, the Hantzsch condensation of (o-, m-, and p-)-methoxybenzaldehyde isomers with methyl-3-aminocrotonate yields different outcomes. nih.gov While the m- and p-isomers produce the expected 1,4-dihydropyridine products, the o-isomer can lead to the formation of a substituted pyran through an unusual cyclization pathway. nih.gov This highlights the subtle interplay of steric and electronic effects in directing the course of the reaction.

Table 2: Hantzsch Synthesis of Dihydropyridine Analogues

| Aldehyde | β-Ketoester | Nitrogen Source | Product | Citation |

| Formaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | wikipedia.org |

| Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | wikipedia.org |

| o-Methoxybenzaldehyde | Methyl-3-aminocrotonate | - | 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene | nih.gov |

| 4-Chlorobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Dimethyl 4-(4-chlorophenyl)-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | scirp.org |

Heterocyclic Ring Expansion and Contraction Studies

The manipulation of heterocyclic ring systems, including expansion and contraction, represents a sophisticated area of synthetic organic chemistry. These transformations allow for the conversion of readily available rings into more complex or strained structures.

One notable example of a ring expansion reaction involves the rhodium carbenoid-induced transformation of isoxazoles. nih.gov When 3,5-dimethylisoxazole (B1293586) is treated with a vinyldiazomethane in the presence of a rhodium catalyst, a ring expansion occurs, leading to a 2H-1,3-oxazine intermediate. nih.gov This intermediate can then undergo rearrangement upon heating to furnish a highly substituted 1,4-dihydropyridine. nih.gov This method provides a conceptually novel approach to pyridine synthesis, moving beyond traditional condensation reactions. nih.gov

Ring contraction of pyridine derivatives has also been explored as a route to other heterocyclic systems. A recently developed method describes the conversion of pyridines into pyrrolidines. nih.gov This one-pot procedure facilitates the preparation of N-benzoyl-2-azabicyclo[3.1.0]hex-3-ene derivatives from various substituted pyridines. nih.gov The reaction proceeds with notable stereoselectivity, influenced by the steric bulk of the substituents on the pyridine ring. nih.gov

Another fascinating example is the reaction of the prototypical N-heterocycle, pyridine, with excited nitrogen atoms. bohrium.com This reaction proceeds through the formation of 7-membered-ring intermediates which can then undergo ring-contraction mechanisms to yield 5-membered-ring radical products like pyrrolyl and 1H-imidazolyl radicals. bohrium.com This demonstrates a gas-phase transformation of a six-membered ring into a five-membered one.

The Demyanov and Tiffeneau-Demjanov rearrangements are classical examples of ring expansion and contraction reactions involving the diazotization of amino-cycloalkanes, which can be conceptually extended to heterocyclic systems. wikipedia.org These reactions proceed through carbocation intermediates, and the migration of an endocyclic bond leads to the ring-sized altered product. wikipedia.org

Investigation of Pyridine-Fused Heterocycles

The fusion of a pyridine ring with other heterocyclic systems gives rise to a diverse array of polycyclic aromatic compounds with unique chemical and physical properties. Research in this area has focused on the synthesis of various pyridine-fused heterocycles, including thienopyridines, furopyridines, and pyrrolopyridines.

Thienopyridines , which contain a thiophene (B33073) ring fused to a pyridine ring, can be synthesized from appropriately substituted pyridine precursors. abertay.ac.uk One common strategy involves the reaction of a pyridine derivative containing a reactive methylene (B1212753) group adjacent to a halogen with a source of sulfur, such as carbon disulfide or phenyl isothiocyanate. abertay.ac.uk For example, 3-cyanopyridine-2(1H)-thione can react with compounds containing a halogen atom adjacent to an active methylene group to produce thieno[2,3-b]pyridines. abertay.ac.uk The specific reaction conditions and the nature of the substituents can be tuned to control the outcome of the cyclization.

Furopyridines are another important class of pyridine-fused heterocycles. Their synthesis can be approached by constructing the furan (B31954) ring onto a pre-existing pyridine core or vice versa. semanticscholar.org However, the instability of the furan ring under the strongly acidic conditions often required for pyridine ring formation makes the former strategy more common. semanticscholar.org For instance, furo[3,2-c]pyridines have been synthesized from 3-alkynyl-4-pyrones and ammonium acetate. researchgate.net

Pyrrolopyridines , which feature a pyrrole (B145914) ring fused to a pyridine, are also of significant interest. researchgate.net The synthesis of these compounds can be achieved through various strategies, including the construction of the pyrrole ring onto a pyridine template. For example, C-4 substituted pyrrolo[2,3-d]pyrimidines can be synthesized via a scaffold-hopping strategy, incorporating a dipyridine moiety from a known bioactive molecule. mdpi.com Amination of a protected pyrrolopyrimidine with a substituted aminopyridine derivative is a key step in this approach. mdpi.com

The synthesis of these fused systems often involves multi-step sequences and requires careful control of reaction conditions. For example, the synthesis of pyridothienopyrimidines and pyranothienopyridines has been reported starting from (5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acethydrazides and related thieno[2,3-b]pyridine (B153569) intermediates. researchgate.net These precursors can undergo further cyclization reactions to build the additional fused rings. researchgate.net

Advanced Research Applications of 1 2,6 Dimethylpyridin 4 Yl Ethanone in Interdisciplinary Fields

Applications in Medicinal Chemistry and Chemical Biology

The pyridine (B92270) nucleus, a key feature of 1-(2,6-dimethylpyridin-4-yl)ethanone, is a well-established "privileged scaffold" in drug discovery. nih.govresearchgate.netnih.gov This is attributed to its ability to act as a hydrogen bond donor and acceptor, its nonpeptidic nature, and favorable physicochemical properties like metabolic stability and water solubility. nih.gov The strategic placement of dimethyl and acetyl groups on the pyridine ring in this compound provides a unique starting point for synthetic modifications, leading to a wide range of bioactive compounds.

The 2,6-dimethylpyridine (B142122) core is a fundamental component in the design of various bioactive molecules. Researchers have extensively utilized this scaffold to synthesize derivatives with a broad spectrum of pharmacological activities. The adaptability of this structure allows for the introduction of different functional groups, leading to compounds with tailored biological profiles. nih.gov For instance, the modification of the acetyl group or the pyridine ring can lead to the development of potent and selective agents for various therapeutic targets. Pyridine-containing heterocycles, including those derived from a 2-pyridone structure, are considered privileged scaffolds in medicinal chemistry due to their ability to mimic peptide structures and their desirable physicochemical properties. nih.gov

Derivatives of the dimethylpyridin-4(1H)-one scaffold, structurally related to this compound, have been identified as potent activators of AMP-activated protein kinase (AMPK). nih.govjst.go.jp AMPK is a crucial regulator of cellular energy homeostasis, and its activation is a therapeutic target for metabolic diseases and cancer. jst.go.jpnih.govmedchemexpress.com Novel 3,5-dimethylpyridin-4(1H)-one derivatives have been synthesized and shown to possess potent AMPK activating activity. nih.govjst.go.jp For example, the compound 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one demonstrated significant AMPK activation. nih.gov Unlike direct AMPK activators, some of these compounds exhibit selective cell growth inhibitory activity against human breast cancer cell lines. nih.govjst.go.jp

Table 1: Examples of Dimethylpyridinone Derivatives as AMPK Activators

| Compound | Structure | Key Findings | Reference |

| 2-[({1'-[(4-fluorophenyl)methyl]-2-methyl-1',2',3',6'-tetrahydro[3,4'-bipyridin]-6-yl}oxy)methyl]-3,5-dimethylpyridin-4(1H)-one | A 3,5-dimethylpyridin-4(1H)-one derivative | Potent AMPK activator with selective growth inhibitory activity against breast cancer cells. | nih.gov |

The dihydropyridine (B1217469) scaffold, which can be synthesized from precursors related to this compound, is well-known for its ability to modulate calcium channels. nih.govmdpi.com These compounds, often referred to as calcium channel blockers, are crucial in the treatment of cardiovascular diseases. mdpi.com Research has shown that racemic alkyl 1,4-dihydro-2,6-dimethyl-4-(3- or 4-pyridinyl) derivatives exhibit calcium channel antagonist activity. nih.gov Furthermore, certain 4-pyridinio-1,4-dihydropyridine derivatives have been investigated as modulators of L-type calcium ion transport. nih.gov Beyond calcium channels, dihydropyridine structures have shown affinity for other biological targets, including adenosine (B11128) receptors, highlighting their potential as leads for developing novel, selective antagonists. nih.gov

Derivatives based on the this compound framework have demonstrated a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Anti-inflammatory Activity: Schiff base derivatives of N-(2-hydrazine-2-oxoethyl)-4,6-dimethyl-2-sulfanylpyridine-3-carboxamide have been synthesized and evaluated for their anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. mdpi.com Certain derivatives showed significant inhibitory activity on COX-1. mdpi.com

Anticancer Activity: Numerous studies have highlighted the anticancer potential of pyridine derivatives. alliedacademies.orgmdpi.comnih.govmdpi.com For instance, 2,4,6-trisubstituted pyridine derivatives have shown potent cytotoxic activities against various cancer cell lines, including renal and prostate cancer. alliedacademies.org Imidazo[1,2-a]pyridines, which can be synthesized from pyridine-based precursors, have also emerged as promising anticancer agents, with some compounds showing strong cytotoxic effects against breast cancer cells. nih.gov The anticancer mechanism of some of these compounds involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. mdpi.com

Antimicrobial Activity: The pyridine scaffold is a key component in many antimicrobial agents. nih.govnih.govresearchgate.net Derivatives such as 1-substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitriles have been synthesized and shown to exhibit both antibacterial and antifungal activities. nih.gov Chalcones based on an indole (B1671886) pyridine structure have also demonstrated moderate to good antibacterial and antifungal properties. austinpublishinggroup.com Furthermore, imidazo[4,5-b]pyridine derivatives have been explored for their antimicrobial features. mdpi.com

Table 2: Bioactivities of this compound Derivatives

| Activity | Derivative Class | Example Finding | Reference |

| Anti-inflammatory | Schiff bases of dimethylpyridine | Inhibition of COX-1 enzyme. | mdpi.com |

| Anticancer | 2,4,6-Trisubstituted pyridines | Potent cytotoxicity against renal and prostate cancer cell lines. | alliedacademies.org |

| Anticancer | Imidazo[1,2-a]pyridines | Strong cytotoxic impact on HCC1937 breast cancer cells. | nih.gov |

| Antimicrobial | 1-Substituted amino-4,6-dimethyl-2-oxo-pyridine-3-carbonitriles | Broad-spectrum antibacterial and antifungal activity. | nih.gov |

| Antimicrobial | Indole pyridine based chalcones | Moderate to good activity against various bacterial and fungal strains. | austinpublishinggroup.com |

Molecular docking is a computational technique used to predict the binding interactions between a small molecule and a biological macromolecule, such as a protein or DNA. researchgate.net This method is instrumental in understanding the structure-activity relationships of drug candidates and guiding the design of more potent and selective inhibitors.

Several molecular docking studies have been conducted on derivatives of this compound to elucidate their binding modes with various biological targets:

Cyclooxygenase (COX) Enzymes: Docking studies have been used to characterize the binding of dimethylpyridine derivatives to the active sites of COX-1 and COX-2, providing insights into their anti-inflammatory mechanism. mdpi.com

DNA: The interaction of hybrid 4,6-dihydrazone pyrimidine (B1678525) derivatives with DNA has been investigated using molecular docking to understand their antitumor activity. nih.gov These studies revealed that the pyrimidine groups of the compounds insert into the base pairs of the DNA. nih.gov

Cyclin-Dependent Kinases (CDKs): Molecular docking has been employed to study the interaction of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with CDK2, CDK4, and CDK6, which are key regulators of the cell cycle and important targets in cancer therapy. nih.gov

DNA Gyrase: The binding mode of spiropyranindol-2-one derivatives within the active site of S. aureus DNA gyrase has been predicted through molecular docking to explain their antimicrobial potential. johnshopkins.edu

These studies provide a rational basis for the observed biological activities and facilitate the optimization of lead compounds for improved efficacy.

Ligand Design and Coordination Chemistry

The pyridine nitrogen atom in this compound and its derivatives makes them excellent ligands for the coordination of metal ions. wikipedia.org The field of coordination chemistry explores the synthesis, properties, and applications of metal-ligand complexes. uni-wuerzburg.demdpi.comdigitellinc.com The design of new ligands is crucial for developing novel coordination compounds with unique structures and functionalities. mdpi.com

Derivatives of this compound can act as monodentate or be incorporated into larger molecules to form multidentate ligands. nsf.gov The coordination of these ligands to transition metals can lead to the formation of a wide variety of complexes, including coordination polymers. rsc.org For example, 2-(1,2,4-1H-triazol-3-yl)pyridine, a related heterocyclic ligand, forms one-dimensional coordination polymers with various transition metals. rsc.org The resulting metal complexes can exhibit interesting properties, such as luminescence, which can be tuned for applications like white-light emission. rsc.org Furthermore, palladium(II) complexes derived from 2,6-diacetylpyridine (B75352) have been synthesized and their catalytic activity in cross-coupling reactions has been explored. researchgate.net The versatility of the pyridine scaffold allows for the fine-tuning of the electronic and steric properties of the resulting ligands, influencing the geometry and reactivity of the metal complexes. researchgate.net

Synthesis of Metal Complexes with Pyridine-Based Ligands

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an effective Lewis base capable of coordinating to a wide variety of metal ions. wikipedia.org While this specific ketone is not typically used as a primary ligand without modification, it is a crucial starting material for synthesizing more complex polydentate ligands. The acetyl group at the 4-position and the methyl groups at the 2- and 6-positions can be chemically transformed to introduce additional coordinating sites.

The synthesis of metal complexes generally involves the reaction of a metal salt with the ligand in a suitable solvent. nih.govmdpi.com For instance, a common procedure involves dissolving the ligand and a metal salt, such as a chloride or nitrate (B79036) salt of a transition metal, in a solvent like ethanol (B145695) or methanol. nih.govuobaghdad.edu.iq The mixture is then stirred, often with heating under reflux, to facilitate the formation of the coordination complex, which may precipitate from the solution upon cooling or after a period of reaction. uobaghdad.edu.iqmdpi.com

A key strategy involves the modification of the acetyl group to create multidentate chelating ligands. For example, condensation reactions can convert the acetyl group into imines, hydrazones, or other functional groups that contain additional donor atoms (N, O, S). These modified ligands can then form stable complexes with transition metals. The 2,6-dimethyl groups provide steric hindrance around the pyridine nitrogen, which can influence the coordination geometry and stability of the resulting metal complexes. researchgate.net

Studies on Chelation Properties and Coordination Modes

The chelation properties and coordination modes of ligands derived from this compound are diverse and critical to their function. The parent molecule itself typically acts as a monodentate ligand through its pyridine nitrogen. However, its derivatives, particularly those synthesized by modifying the acetyl group and/or the methyl groups, can exhibit multidentate coordination.

Ligands based on the 2,6-disubstituted pyridine framework, such as 2,6-bis(1H-imidazol-2-yl)pyridine or 2,6-bis(pyrazol-3-yl)pyridine, are well-known for acting as tridentate ligands. mdpi.comresearchgate.net They coordinate to a metal ion using the central pyridine nitrogen and one nitrogen atom from each of the two heterocyclic rings attached at the 2- and 6-positions. This N,N,N-tridentate coordination typically results in the formation of two five-membered chelate rings, leading to highly stable octahedral [ML₂]²⁺ complexes with two such ligands wrapped around a central metal ion. mdpi.commdpi.com

The specific coordination mode depends on the ligand's structure and the metal ion's properties. researchgate.net X-ray diffraction studies on related complexes have confirmed the distorted-octahedral geometry of the FeN₆ coordination core in these types of compounds. mdpi.com The steric bulk of the substituents on the pyridine ring can significantly influence the metal-ligand bond lengths and angles, thereby tuning the electronic and magnetic properties of the complex. researchgate.net

Applications in Spin Crossover Systems

One of the most significant applications of ligands derived from the 2,6-disubstituted pyridine scaffold is in the field of spin crossover (SCO) materials. nih.gov SCO complexes are molecular materials that can switch between two different electronic spin states—a low-spin (LS) state and a high-spin (HS) state—in response to external stimuli like temperature, pressure, or light. researchgate.netrsc.org This property makes them promising candidates for molecular switches and data storage devices. mdpi.comnih.gov

Iron(II) complexes with a d⁶ electronic configuration are particularly prominent in SCO research. nih.gov For an iron(II) ion in an octahedral ligand field, the spin state is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). Ligands that create a field strength close to the spin-pairing energy can facilitate SCO. Ligands such as 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives are known to provide a suitable ligand field for iron(II) to exhibit SCO. nih.govnih.gov

The transition from the LS (¹A₁) to the HS (⁵T₂) state in these iron(II) complexes is accompanied by significant changes in physical properties, such as magnetic moment, color (thermochromism), and metal-ligand bond lengths. mdpi.commdpi.com For example, complexes of Fe(II) with 2,6-bis(1H-imidazol-2-yl)pyridine exhibit high-temperature spin crossover, as confirmed by magnetic susceptibility measurements and Mössbauer spectroscopy. mdpi.com The temperature at which the transition occurs (T₁/₂) can be tuned by modifying the ligand structure, for instance, by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. mdpi.comresearchgate.net

Table 1: Spin Crossover Properties of Selected Iron(II) Complexes with Related Pyridine-Based Ligands

| Complex | T₁/₂ (K) | Spin Transition | Reference |

|---|---|---|---|

| [Fe(bpp)₂][BF₄]₂ | ~240 K | Gradual | nih.gov |

| [FeL₂]SO₄·0.5H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | 485 K | Abrupt | mdpi.com |

| [FeL₂]Br₂·H₂O (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | 465 K | Abrupt | mdpi.com |

| FeL₂₂ (L = 2,6-bis(1H-imidazol-2-yl)pyridine) | 425 K | Abrupt | mdpi.com |

| [FeL¹₂]An·mH₂O (L¹ = 2,6-bis(1H-imidazol-2-yl)-4-methoxypyridine) | < 300 K | Gradual | mdpi.com |

Catalysis and Organic Synthetic Transformations

The versatility of this compound extends into the realm of catalysis, where its derivatives can serve as ligands that modulate the activity and selectivity of metal catalysts.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

In homogeneous catalysis , where the catalyst and reactants are in the same phase, ligands play a crucial role in stabilizing the metal center, influencing its electronic properties, and controlling the steric environment around it. nih.gov Pyridine-based ligands derived from this compound can be employed in various metal-catalyzed reactions. The electronic nature of the pyridine ring and its substituents can be tuned to either increase or decrease the electron density at the metal center, thereby affecting its catalytic activity. For instance, adding electron-withdrawing groups can enhance the stability of a catalyst without compromising its reactivity. nih.gov Metal-ligand cooperation, where the ligand actively participates in the bond-making and bond-breaking steps of a catalytic cycle, is an advanced concept where dearomatization/aromatization of the pyridine ring can facilitate reactions like hydrogenation. mdpi.com